molecular formula C12H13BrN2O4 B2432631 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid CAS No. 477856-91-0

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B2432631
CAS No.: 477856-91-0
M. Wt: 329.15
InChI Key: ZFLLNZBCNFTDJA-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is an organic compound that features a bromine and nitro group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-nitroaniline followed by coupling with piperidine and subsequent carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The piperidine ring can be oxidized to form different derivatives. Common reagents used in these reactions include sodium borohydride, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of brominated and nitro-substituted compounds with biological systems.

    Industrial Applications: The compound is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

    1-(2-Bromo-4-nitrophenyl)piperidin-4-ol: This compound has a hydroxyl group instead of a carboxylic acid group, which affects its reactivity and applications.

    2-(2-Bromo-4-nitrophenyl)acetic acid: This compound has an acetic acid group instead of a piperidine ring, leading to different chemical properties and uses

Properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O4/c13-10-7-9(15(18)19)1-2-11(10)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLLNZBCNFTDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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